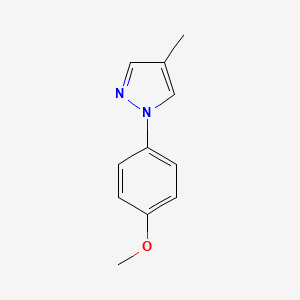

1-(4-methoxyphenyl)-4-methyl-1H-pyrazole

Vue d'ensemble

Description

1-(4-Methoxyphenyl)-4-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-methoxyphenyl group and a methyl group. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole typically involves the reaction of 4-methoxyphenylhydrazine with 4-methyl-3-penten-2-one under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction is usually carried out in ethanol with concentrated hydrochloric acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Methoxyphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.

Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

Oxidation: 1-(4-Hydroxyphenyl)-4-methyl-1H-pyrazole.

Reduction: 1-(4-Methoxyphenyl)-4-methyl-1,2-dihydropyrazole.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Applications

This compound is recognized for its potential in drug development, particularly in creating anti-inflammatory and analgesic agents. The pyrazole ring structure is prevalent in many pharmaceuticals due to its biological activity. Research has shown that derivatives of pyrazoles exhibit significant therapeutic effects, including:

- Anti-inflammatory : Compounds incorporating the pyrazole structure have been developed to target inflammatory pathways effectively.

- Analgesic : Studies indicate that certain pyrazole derivatives can provide pain relief comparable to conventional analgesics .

- Antimicrobial Activity : Research has demonstrated that pyrazole derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds with a 4-methoxyphenyl group have shown enhanced activity against Staphylococcus aureus and Escherichia coli .

Agricultural Chemistry

Agrochemical Development

In agricultural chemistry, 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole is being explored as a potential herbicide and pesticide. Its efficacy in protecting crops from pests while promoting yield enhancement is under investigation. The compound's ability to inhibit specific enzymes crucial for plant growth has been highlighted as a mechanism for its herbicidal properties .

Material Science

Advanced Materials Development

The unique properties of this compound make it suitable for applications in material science. Researchers are investigating its use in developing polymers and coatings that offer improved durability and resistance to environmental factors. These materials could find applications in various industries, including construction and automotive .

Biochemical Studies

Enzyme Inhibition and Receptor Binding

The compound is utilized in biochemical research to study enzyme inhibition and receptor binding mechanisms. Its interaction with biological targets aids researchers in understanding complex biological pathways, which can lead to the discovery of new therapeutic targets .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various pyrazole derivatives, including those with a 4-methoxyphenyl substituent. Results indicated that compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents in clinical settings .

Case Study 2: Agricultural Efficacy

Research focused on the herbicidal properties of this compound demonstrated its effectiveness in inhibiting weed growth while being less toxic to crops compared to traditional herbicides. This highlights its potential role in sustainable agriculture practices .

Mécanisme D'action

The mechanism of action of 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-Methoxyphenyl)-1H-pyrazole: Lacks the methyl group, which may affect its pharmacological properties.

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole: The position of the methyl group is different, potentially leading to different biological activities.

1-(4-Methoxyphenyl)-4-methyl-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, which may result in different chemical reactivity and biological effects.

Uniqueness

1-(4-Methoxyphenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methoxyphenyl and methyl groups on the pyrazole ring can enhance its interaction with biological targets, making it a valuable compound for drug discovery and development.

Activité Biologique

1-(4-Methoxyphenyl)-4-methyl-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activities

The compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its structural characteristics contribute significantly to its pharmacological profile.

1. Anti-Inflammatory Activity

Research indicates that this compound derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to the standard drug dexamethasone, which achieved 76% inhibition at 1 µM .

Table 1: Anti-Inflammatory Activity of Pyrazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76 | 86 | 1 |

| This compound | 85 | 93 | 10 |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. A series of pyrazole derivatives were tested for their cytotoxic effects, revealing significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.08 |

| Another Derivative | A549 | 26 |

In one study, compounds with a methoxy substitution at the para position on the phenyl ring exhibited enhanced cytotoxicity, indicating the importance of substituents in modulating biological activity .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been investigated. One derivative demonstrated significant activity against Bacillus cereus, with a minimum inhibitory concentration (MIC) of 128 µg/mL . This highlights the potential for developing new antimicrobial agents based on pyrazole structures.

Case Study 1: Inhibition of MAO-B

A specific derivative of the compound was evaluated for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The compound exhibited high activity against both MAO-A and MAO-B isoforms, making it a candidate for further research in neuroprotection .

Case Study 2: Anti-Tubercular Properties

Another study focused on the anti-tubercular properties of pyrazole derivatives, where several compounds were screened against Mycobacterium tuberculosis. One derivative showed promising results with an inhibition rate comparable to the standard drug rifampicin .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymes : The compound acts as a reversible inhibitor for various enzymes, including cyclooxygenases (COX), which play a crucial role in inflammation.

- Cytotoxic Effects : It induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Properties : The compound's ability to scavenge reactive oxygen species contributes to its protective effects against oxidative stress in cells.

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-4-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-7-12-13(8-9)10-3-5-11(14-2)6-4-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKUIBLCDHBGSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.